3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Catalog No.
S746407
CAS No.
862466-16-8
M.F
C14H20FNO3
M. Wt
269.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

CAS Number

862466-16-8

Product Name

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate

Molecular Formula

C14H20FNO3

Molecular Weight

269.31 g/mol

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)

InChI Key

DUIAONVVNKFUPE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F

Synthesis of Peptides and Proteins:

-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a valuable building block for the synthesis of peptides and proteins due to the presence of the following functional groups:

  • Boc protecting group: This group protects the amine functionality, allowing for selective modification of other functional groups within the molecule. After the peptide or protein is assembled, the Boc group can be selectively removed under mild acidic conditions to reveal the free amine, which is essential for protein function.
  • Fluorine atom: The presence of a fluorine atom can introduce unique properties to the resulting peptide or protein, such as affecting its binding affinity, metabolic stability, or cellular uptake.

Chemical Labeling and Probes:

The combination of the protected amine and the fluorinated aromatic ring makes 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol a versatile tool for chemical labeling and the development of probes. The Boc group can be used to attach various functional groups, such as fluorescent tags or biotin, allowing for the visualization and detection of specific biomolecules within cells or tissues. Additionally, the fluorine atom can be used for various spectroscopic techniques, such as F-19 nuclear magnetic resonance (NMR), which can provide valuable information about the structure and dynamics of the labeled biomolecule.

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a fluorophenyl group, and a propanol moiety. Its molecular formula is C14_{14}H20_{20}FNO3_3, and it has a CAS number of 862466-16-8. This compound serves as an important intermediate in the synthesis of pharmaceuticals and other biologically active molecules, owing to its unique structural features that enhance its reactivity and interaction with biological targets .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, typically using reagents such as pyridinium chlorochromate or potassium permanganate.
  • Reduction: The compound can be reduced to yield various alcohol derivatives, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4_4)
  • Reduction: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4)
  • Substitution: Nucleophiles such as amines or thiols under basic conditions.

The synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
  • Formation of the Fluorophenyl Intermediate: A fluorophenyl derivative is synthesized through halogenation or other suitable methods.
  • Coupling Reaction: The protected amino group is coupled with the fluorophenyl intermediate using coupling reagents such as dicyclohexylcarbodiimide (DCC).
  • Reduction: The final step involves reducing the intermediate to yield 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol .

This compound is predominantly utilized in:

  • Pharmaceutical Synthesis: As an intermediate for developing various drugs.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties due to its unique structural attributes.
  • Organic Synthesis: Employed in creating more complex organic molecules.

Studies on 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol focus on its interactions with biological molecules. The mechanism of action involves modulating enzyme activity or receptor interactions, which may lead to significant pharmacological effects. The ability to deprotect the Boc group allows for further functionalization and exploration of its biological properties.

Similar Compounds

  • 3-(Boc-amino)-3-phenyl-1-propanol: This compound lacks the fluorine atom, resulting in different reactivity and binding properties.
  • 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

Uniqueness

The presence of the fluorine atom in 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol significantly influences its chemical reactivity, stability, and interactions with biological targets. This characteristic enhances its lipophilicity and metabolic stability compared to similar compounds, making it a valuable intermediate in pharmaceutical synthesis.

XLogP3

2.2

Dates

Modify: 2023-08-15

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